{bicyclo[2.2.2]octan-2-yl}methanethiol
Description
{bicyclo[2.2.2]octan-2-yl}methanethiol is a bicyclic organic compound featuring a thiol (-SH) functional group attached to a methylene bridge at the 2-position of the bicyclo[2.2.2]octane scaffold. The bicyclo[2.2.2]octane system is a rigid, highly strained structure composed of three fused cyclohexane rings, conferring unique steric and electronic properties.
Properties
CAS No. |
2006968-39-2 |
|---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {bicyclo[2.2.2]octan-2-yl}methanethiol typically involves the Diels–Alder reaction followed by ring-closing metathesis. The Diels–Alder reaction is used to form the bicyclic core, and subsequent functionalization introduces the thiol group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.2]octan-2-yl}methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiol group and the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiol group to form sulfonic acids or disulfides.
Reduction: Reducing agents like lithium aluminum hydride can reduce disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acids, disulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
{Bicyclo[2.2.2]octan-2-yl}methanethiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {bicyclo[2.2.2]octan-2-yl}methanethiol involves its interaction with molecular targets through the thiol group. This interaction can lead to the formation of covalent bonds with specific amino acid residues in proteins, thereby modulating their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of {bicyclo[2.2.2]octan-2-yl}methanethiol, emphasizing differences in functional groups, physicochemical properties, and applications:
Key Comparisons
Functional Group Reactivity Thiol (-SH): Exhibits higher acidity (pKa ~10) compared to alcohols (pKa ~15.24 in {bicyclo[2.2.2]octan-1-yl}methanol) and amines. Enables rapid disulfide bond formation and metal chelation . Sulfonyl Chloride (-SO₂Cl): Highly electrophilic, used to introduce sulfonamide groups in drug discovery . Ketone (-COCH₃): Participates in condensation reactions and serves as a carbonyl source, contrasting with the thiol’s nucleophilic behavior .
methanol analogs) . Amino derivatives (e.g., {2-aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride) introduce basicity and hydrogen-bonding capacity, which may enhance solubility or biological targeting .
Synthetic Utility Methanethiol derivatives are precursors to sulfonic acids or sulfonamides via oxidation or alkylation, whereas methanol analogs (e.g., {bicyclo[2.2.2]octan-1-yl}methanol) are oxidized to aldehydes for further functionalization . Asymmetric synthesis methods for bicyclo[2.2.2]octane-diones () suggest pathways to chiral thiol derivatives, though stereoselectivity challenges persist .
Biological and Industrial Relevance Thiols are critical in enzyme active sites (e.g., cysteine proteases), while sulfonyl chlorides are intermediates in antibiotics like sulfa drugs . Amino alcohols () may mimic natural alkaloids, highlighting the scaffold’s versatility in drug design .
Research Findings and Data Gaps
- Synthesis Challenges: notes difficulties in stereoselective Diels-Alder reactions for bicyclo[2.2.2]octane systems, which may extend to thiol derivatives .
- Toxicity Data: Limited toxicological information exists for bicyclo[2.2.2]octane derivatives (), underscoring the need for safety studies .
- Computational Insights : The radical stability of bicyclo[2.2.2]octane systems () suggests computational modeling could predict thiol reactivity under radical conditions .
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